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Compound of Interest

Compound Name: 5-(2-Methoxyethoxy)picolinic acid

CAS No.: 1262860-54-7

Cat. No.: B2962999

Get Quote

Abstract
This technical guide details the synthesis of 5-(2-Methoxyethoxy)picolinic acid, a

functionalized pyridine derivative valuable in medicinal chemistry as a polar building block,

PROTAC linker precursor, or fragment for solubility enhancement. The guide prioritizes a

scalable, high-fidelity route via the alkylation of methyl 5-hydroxypicolinate, selected for its

operational simplicity and avoidance of transition metal catalysts. An alternative Mitsunobu

protocol is provided for small-scale, parallel synthesis applications.

Retrosynthetic Analysis & Strategy
The target molecule features a 2,5-disubstituted pyridine ring.[1] The 2-position hosts a

carboxylic acid, while the 5-position features a glycol ether tail.

Disconnection Logic
C–O Bond Disconnection: The ether linkage at C5 is the most logical disconnection point.

This reveals 5-hydroxypicolinic acid (or its ester) as the nucleophilic core and a 2-

methoxyethyl electrophile.
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Carboxyl Protection: Direct alkylation of the free acid (zwitterionic) is low-yielding due to

competing N-alkylation and solubility issues. Therefore, the methyl ester is the required

intermediate.

DOT Diagram: Retrosynthetic Tree

Target: 5-(2-Methoxyethoxy)picolinic acid

Intermediate: Methyl 5-(2-methoxyethoxy)picolinate

Hydrolysis (LiOH)

Nucleophile: Methyl 5-hydroxypicolinate
(CAS: 30766-12-2)

S_N2 Alkylation

Electrophile: 1-Bromo-2-methoxyethane
(CAS: 6482-24-2)

+ Base (K2CO3)

Click to download full resolution via product page

Caption: Retrosynthetic disconnection revealing the ester-protected phenol alkylation strategy.

Primary Synthesis Route: Williamson Ether
Synthesis
Rationale: This route is the "workhorse" for 5-alkoxypyridines. It uses inexpensive reagents,

requires no heavy metals, and purification is often achieved via crystallization or simple silica

filtration.

Phase 1: Alkylation of Methyl 5-Hydroxypicolinate
Reaction:

Reagents & Materials Table
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Reagent Equiv. Role CAS No.

Methyl 5-

hydroxypicolinate
1.0 Limiting Reagent 30766-12-2

1-Bromo-2-

methoxyethane
1.5 Electrophile 6482-24-2

Potassium Carbonate

(

)

2.0 Base 584-08-7

DMF (Anhydrous) 10 vol Solvent 68-12-2

Sodium Iodide (NaI) 0.1 Catalyst (Finkelstein) 7681-82-5

Step-by-Step Protocol
Setup: Charge a dry round-bottom flask with Methyl 5-hydroxypicolinate (1.0 equiv) and

anhydrous DMF (10 mL/g).

Deprotonation: Add powdered

(2.0 equiv). Stir at room temperature for 15 minutes to form the phenoxide. The suspension
may turn yellow/orange.

Addition: Add 1-Bromo-2-methoxyethane (1.5 equiv). Optional: Add catalytic NaI (0.1 equiv)

to accelerate the reaction via in situ formation of the more reactive iodide.

Reaction: Heat the mixture to 60°C under

atmosphere. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Reaction typically completes
in 4–6 hours.

Workup:

Cool to room temperature.[2]

Dilute with EtOAc (30 vol) and wash with water (3 x 10 vol) to remove DMF. Critical:

Thorough water washes are necessary to prevent DMF carrying over, which complicates
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hydrolysis.

Wash organic layer with brine, dry over

, and concentrate in vacuo.

Purification: The crude ester is often pure enough (>90%). If needed, purify via flash

chromatography (Gradient: 0

60% EtOAc in Hexanes).

Phase 2: Ester Hydrolysis
Reaction:

Step-by-Step Protocol
Dissolution: Dissolve the intermediate ester in THF (5 vol).

Saponification: Add a solution of LiOH

(2.0 equiv) in water (5 vol).

Reaction: Stir vigorously at room temperature. Completion is usually rapid (1–2 hours).

Isolation (Critical Step):

Evaporate THF under reduced pressure.

The remaining aqueous layer contains the lithium salt of the product.

Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The product may precipitate as a

white solid.

If solid forms: Filter, wash with cold water, and dry.

If no precipitate (due to high polarity): Extract with 10% MeOH in DCM (3x) or EtOAc. Dry

and concentrate.

Alternative Route: Mitsunobu Reaction
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Rationale: Best for small-scale library synthesis or if the alkyl bromide is unavailable/unstable.

It allows the use of 2-methoxyethanol directly.

DOT Diagram: Reaction Workflow

Methyl 5-hydroxypicolinate
+ 2-Methoxyethanol

PPh3 + DIAD
(THF, 0°C) Crude Ester Column Chromatography

(Remove Ph3PO) Pure Intermediate

Click to download full resolution via product page

Caption: Mitsunobu workflow for direct etherification.

Protocol Summary
Dissolve Methyl 5-hydroxypicolinate (1.0 equiv), 2-methoxyethanol (1.2 equiv), and

Triphenylphosphine (

, 1.5 equiv) in anhydrous THF.

Cool to 0°C.

Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.[3]

Warm to RT and stir overnight.

Note: Purification is more difficult due to Triphenylphosphine oxide (

) byproduct.

Analytical Characterization (Expected Data)
To ensure Trustworthiness and self-validation, the isolated product must meet these criteria:

Appearance: White to off-white solid.[4]

1H NMR (DMSO-d6, 400 MHz):

13.0 (br s, 1H, COOH)
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8.4 (d, 1H, H-6 pyridine,

to N)

8.0 (d, 1H, H-3 pyridine,

to COOH)

7.5 (dd, 1H, H-4 pyridine)

4.2 (t, 2H, Ar-O-CH2)

3.7 (t, 2H, CH2-OMe)

3.3 (s, 3H, OCH3)

LC-MS: ESI+ m/z calc for

[M+H]+: 198.07; found 198.1.

Troubleshooting & Expert Insights
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Issue Root Cause Solution

Low Yield (Alkylation) N-alkylation competition

Ensure the starting material is

the ester, not the acid. The

carboxylate anion competes

with the phenoxide.

Incomplete Hydrolysis Steric bulk / Solubility

Add MeOH to the THF/Water

mixture to create a

monophasic system. Heat to

50°C if necessary.

Product Water Solubility PEG chain increases polarity

Do not rely on precipitation

alone. Use "salting out"

(saturate aqueous layer with

NaCl) before extraction with

EtOAc/THF.

Impurity: Vinyl Ether Elimination of Bromide

1-Bromo-2-methoxyethane can

undergo E2 elimination to

methyl vinyl ether if base

concentration is too high or

temp >80°C. Keep temp at

60°C.
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from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2962999?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

